2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide
Beschreibung
2-((3-(3,5-Dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide is a thieno[3,2-d]pyrimidine derivative featuring a 3,5-dimethylphenyl substituent at the pyrimidine core and a 6-methylbenzothiazole acetamide moiety. This compound belongs to a class of heterocyclic molecules known for their diverse pharmacological activities, including kinase inhibition and anti-inflammatory properties.
Eigenschaften
IUPAC Name |
2-[[3-(3,5-dimethylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O2S3/c1-13-4-5-17-19(11-13)33-23(25-17)27-20(29)12-32-24-26-18-6-7-31-21(18)22(30)28(24)16-9-14(2)8-15(3)10-16/h4-5,8-11H,6-7,12H2,1-3H3,(H,25,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLCUHXIDUJNDOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NC4=C(C(=O)N3C5=CC(=CC(=C5)C)C)SCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
Chemical Structure and Properties
The compound's IUPAC name reflects its complex structure, which includes a thieno[3,2-d]pyrimidine core linked to a thioether and a benzo[d]thiazole moiety. The molecular formula is , with a molecular weight of approximately 370.47 g/mol. The presence of multiple functional groups suggests diverse biological interactions.
Anticancer Activity
Recent studies have indicated that compounds with similar structural features exhibit promising anticancer properties. For instance, a series of thieno[3,2-d]pyrimidine derivatives demonstrated selective cytotoxicity against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The compound is hypothesized to interact with key cellular pathways involved in tumor growth and metastasis.
Case Study: In Vitro Cytotoxicity
A study evaluated the cytotoxic effects of various thieno[3,2-d]pyrimidine derivatives on human cancer cell lines (e.g., MCF-7, HeLa). The results showed that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer activity. The specific role of the 6-methylbenzo[d]thiazole group in enhancing this activity warrants further investigation.
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. Thiazole and thienopyrimidine derivatives are known for their antibacterial and antifungal properties. In vitro tests against common pathogens such as Staphylococcus aureus and Candida albicans revealed that similar compounds possess significant inhibitory effects.
Table 1: Antimicrobial Activity Comparison
| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Thieno[3,2-d]pyrimidine Derivative A | Staphylococcus aureus | 15 µg/mL |
| Thieno[3,2-d]pyrimidine Derivative B | Candida albicans | 20 µg/mL |
| Target Compound | Staphylococcus aureus | TBD |
Anti-inflammatory Effects
Inflammation plays a critical role in various diseases, including cancer. Compounds structurally related to the target compound have shown inhibition of pro-inflammatory cytokines and enzymes like cyclooxygenase (COX) and lipoxygenase (LO). Preliminary data suggest that the target compound may exhibit similar anti-inflammatory properties.
The proposed mechanism involves the inhibition of key enzymes involved in cell proliferation and inflammatory responses. Molecular docking studies indicate that the compound may bind effectively to targets such as protein kinases or transcription factors involved in these pathways.
Vergleich Mit ähnlichen Verbindungen
Phenyl Ring Modifications
- 3,5-Dimethoxybenzyl Derivative (G1-4, ): Structure: Replaces 3,5-dimethylphenyl with 3,5-dimethoxybenzyl and includes a trifluoromethyl group on the benzothiazole. Molecular Formula: C25H21F3N4O4S3 (Mr = 594.64). Synthesis: Yield of 48% under inert atmosphere using DMF and trimethylamine. The trifluoromethyl group enhances metabolic stability but may reduce solubility .
- 4-Fluorophenyl Derivative (IWP-3, ): Structure: Substitutes 3,5-dimethylphenyl with 4-fluorophenyl. Molecular Formula: C22H17FN4O2S3 (Mr = 484.59). Reported as IWP-3, a Wnt pathway inhibitor, with storage conditions at 2–8°C .
Heterocyclic Acetamide Variations
- Trifluoromethylbenzothiazole (): Structure: Features a trifluoromethyl group on the benzothiazole (e.g., compound 19 in ).
Pharmacological and Physicochemical Properties
Solubility and Lipophilicity :
- The target compound’s 3,5-dimethylphenyl group increases lipophilicity (clogP ~3.5 estimated) compared to IWP-3’s fluorophenyl (clogP ~3.1). This may enhance blood-brain barrier penetration but reduce solubility .
- Trifluoromethyl derivatives (e.g., G1-4) exhibit higher molecular weights (>590 Da), which could limit bioavailability .
- The target compound’s 3,5-dimethyl groups may improve metabolic stability over IWP-3’s fluorophenyl . Thiazolo-pyrimidines () show antimicrobial activity, indicating structural flexibility for diverse targets .
Toxicity and Handling
Vorbereitungsmethoden
Gewald Reaction for Thiophene Ring Formation
The thieno[3,2-d]pyrimidine skeleton is constructed via a modified Gewald reaction. Cyclocondensation of 3,5-dimethylphenyl isocyanate with 2-cyanoacetamide derivatives under basic conditions (KOH/DMF) yields 2-amino-4-(3,5-dimethylphenyl)thiophene-3-carboxamide. Subsequent formamide-mediated cyclization at 160°C produces the pyrimidinone ring:
$$
\text{2-Amino-thiophene-3-carboxamide} + \text{HCONH}_2 \xrightarrow{\Delta} \text{Thieno[3,2-d]pyrimidin-4-one} \quad
$$
Key Conditions :
Introduction of the 3,5-Dimethylphenyl Group
N-Alkylation of the pyrimidinone nitrogen is achieved using 3,5-dimethylbenzyl bromide in the presence of NaH (THF, 0°C to room temperature). Monitoring via TLC (ethyl acetate/hexane, 1:1) confirms complete substitution.
Thioether Bridge Formation
Synthesis of 2-Chloro-N-(6-methylbenzo[d]thiazol-2-yl)acetamide
6-Methylbenzo[d]thiazol-2-amine is reacted with chloroacetyl chloride in dichloromethane (DCM) under Schotten-Baumann conditions (pH 8–9, NaHCO₃):
$$
\text{6-Methylbenzo[d]thiazol-2-amine} + \text{ClCH}2\text{COCl} \xrightarrow{\text{NaHCO}3} \text{2-Chloroacetamide derivative} \quad
$$
Optimized Parameters :
- Reaction Time: 4 hours
- Yield: 85%
Nucleophilic Substitution with Intermediate A
Intermediate A (1.2 equiv) is deprotonated with K₂CO₃ in anhydrous DMF, followed by addition of Intermediate B (1.0 equiv). The mixture is stirred at 60°C for 12 hours:
$$
\text{2-Mercapto-pyrimidinone} + \text{2-Chloroacetamide} \xrightarrow{\text{K}2\text{CO}3} \text{Thioether product} \quad
$$
Purification : Column chromatography (SiO₂, ethyl acetate/hexane gradient) achieves >95% purity.
Analytical Characterization and Validation
Spectroscopic Confirmation
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water gradient) confirms ≥99% purity.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage | Reference |
|---|---|---|---|---|
| Gewald Cyclization | 72 | 98 | Scalability | |
| N-Alkylation | 80 | 97 | Regioselectivity | |
| Thioether Coupling | 78 | 99 | Mild Conditions |
Challenges and Optimization Opportunities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
